molecular formula C17H26O B13946489 Phenol, 2-cyclohexyl-6-(1,1-dimethylethyl)-4-methyl- CAS No. 51806-69-0

Phenol, 2-cyclohexyl-6-(1,1-dimethylethyl)-4-methyl-

Cat. No.: B13946489
CAS No.: 51806-69-0
M. Wt: 246.4 g/mol
InChI Key: JXGACSBVPLKCJV-UHFFFAOYSA-N
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Description

Phenol, 2-cyclohexyl-6-(1,1-dimethylethyl)-4-methyl- is a phenolic derivative characterized by a cyclohexyl group at position 2, a tert-butyl group at position 6, and a methyl group at position 4. The tert-butyl and methyl groups are known to enhance steric hindrance and thermal stability, while the cyclohexyl group may influence solubility and interaction with biological targets.

Properties

CAS No.

51806-69-0

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

2-tert-butyl-6-cyclohexyl-4-methylphenol

InChI

InChI=1S/C17H26O/c1-12-10-14(13-8-6-5-7-9-13)16(18)15(11-12)17(2,3)4/h10-11,13,18H,5-9H2,1-4H3

InChI Key

JXGACSBVPLKCJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C2CCCCC2

Origin of Product

United States

Preparation Methods

Alkylation of Phenols with Cyclohexene in Presence of Aluminum Phenoxide Catalyst

One of the primary and well-documented methods to prepare 2-cyclohexyl-6-(1,1-dimethylethyl)-4-methyl-phenol derivatives involves the alkylation of substituted phenols with cyclohexene using an aluminum phenoxide catalyst. This method is described in US Patent US3205271A and involves the following key points:

  • Reaction : Phenol having an available hydrogen ortho to the hydroxyl group is reacted with cyclohexene.
  • Catalyst : Aluminum phenoxide catalyst, which can be prepared from the phenol reactant itself or another phenol.
  • Conditions : Temperature ranges from approximately 50°C to 200°C; reaction times range from 0.5 to over 10 hours.
  • Pressure : Usually atmospheric pressure suffices, but elevated pressures can be applied if higher temperatures are needed.
  • Solvent : Sometimes toluene is used as a solvent to facilitate the reaction.
  • Outcome : Good yields of the target cyclohexylated phenol are obtained.

Example : 6-cyclohexyl-o-cresol is prepared by reacting o-cresol with cyclohexene in the presence of aluminum o-cresoxide catalyst at about 200°C with toluene solvent, yielding high purity products.

This method is adaptable to various substituted phenols, including those with tert-butyl and methyl groups, making it suitable for synthesizing 2-cyclohexyl-6-(1,1-dimethylethyl)-4-methyl-phenol.

Transesterification Route Using Esters of Substituted Phenols

Another synthetic approach involves transesterification reactions of esters derived from substituted phenols. According to US Patent US10683409B2, condensation via transesterification of methyl esters such as methyl-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is synthetically advantageous. This method can be adapted for phenols with bulky alkyl groups like tert-butyl and methyl substituents.

  • Reaction Type : Transesterification of phenolic esters.
  • Advantages : Allows controlled introduction of bulky substituents and can be optimized for high purity.
  • Catalysts and Conditions : Specific catalysts and temperature conditions depend on the ester and transesterification partner but generally proceed under mild to moderate heating.

While this method is more general for substituted phenols, it can be tailored for the preparation of phenol derivatives like 2-cyclohexyl-6-(1,1-dimethylethyl)-4-methyl-phenol.

Multi-Step Synthesis via Cyclohexenyl Benzyl Ethers and Hydrogenation

A more complex method, particularly for cyclohexyl phenol intermediates, involves multi-step synthesis including:

  • Formation of cyclohexenyl benzyl ethers by reaction of substituted phenols with cyclohexenyl derivatives.
  • Reflux with acid catalysts such as p-toluenesulfonic acid in toluene with stirring and heating.
  • Subsequent hydrogenation using Raney nickel catalyst under hydrogen atmosphere at 80°C and 0.2 MPa pressure to reduce the cyclohexenyl moiety to cyclohexyl.

This method is detailed in Chinese Patent CN103553878B and achieves high purity and yields (up to 98%) of cyclohexyl phenol derivatives structurally related to 2-cyclohexyl-6-(1,1-dimethylethyl)-4-methyl-phenol.

Key steps:

Step Description Conditions Yield (%) Purity (%)
1 Formation of cyclohexenyl benzyl ether Reflux with p-toluenesulfonic acid in toluene, 65-110°C, 6 hrs 90 99.5 (GC)
2 Hydrogenation of cyclohexenyl ether Raney Ni catalyst, ethanol solvent, 80°C, 0.2 MPa H2, 5 hrs 98 99.47 (GC)

This approach allows for the synthesis of cyclohexyl phenol derivatives with precise control over stereochemistry (cis/trans) and substituent placement.

Other Synthetic Considerations

  • The aluminum phenoxide catalyst can be prepared from the phenol reactant, minimizing contamination.
  • Reaction times and temperatures can be adjusted to optimize yield and purity.
  • The presence of bulky groups like tert-butyl (1,1-dimethylethyl) can influence steric effects and reaction kinetics.
  • Solvent choice (e.g., toluene, ethanol) and catalyst loading are critical parameters.

Summary Table of Preparation Methods

Method Starting Materials Catalyst Conditions Advantages Yield & Purity
Alkylation with cyclohexene Substituted phenol (e.g., o-cresol) + cyclohexene Aluminum phenoxide 50-200°C, 0.5-10+ hrs, atmospheric pressure or elevated Simple, direct, scalable Good yield, high purity
Transesterification Phenolic esters (e.g., methyl-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate) Transesterification catalyst Mild to moderate heat Controlled substitution, adaptable High purity
Multi-step cyclohexenyl benzyl ether + hydrogenation Substituted phenol + cyclohexenyl derivative p-Toluenesulfonic acid, Raney Ni Reflux 65-110°C; H2 80°C, 0.2 MPa High stereochemical control, high purity Yield 90-98%, purity >99%

Research Findings and Expert Notes

  • The aluminum phenoxide catalyzed alkylation is a robust and widely used industrial method for preparing cyclohexyl phenols with bulky substituents, including tert-butyl and methyl groups, providing a balance of efficiency and purity.
  • Transesterification methods offer synthetic flexibility but may require more complex catalyst systems and purification steps.
  • Multi-step synthesis involving ether formation and hydrogenation is useful for producing high-purity intermediates for liquid crystal and antioxidant applications, with excellent control over isomeric forms.
  • The choice of method depends on the desired scale, purity requirements, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-6-(1,1-dimethylethyl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Cyclohexyl-6-(1,1-dimethylethyl)-4-methylphenol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-6-(1,1-dimethylethyl)-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The cyclohexyl and tert-butyl groups contribute to the compound’s overall stability and lipophilicity, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on phenolic compounds with analogous substituents, emphasizing their physicochemical properties, applications, and research findings.

Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]

  • Molecular Formula : C₂₃H₃₂O₂
  • Molecular Weight : 340.50 g/mol
  • Substituents: Two phenolic rings connected by a methylene bridge, each bearing a tert-butyl group at position 6 and a methyl group at position 4.
  • Key Properties: Antioxidant Activity: Acts as a hydrogen donor, neutralizing free radicals in biological and industrial contexts. Produced by Streptomyces spp. and fungi, it mitigates oxidative stress . Thermal Stability: Dominates in hydrothermal carbonization (HTC) products at 250–300°C, with relative content increasing from 3.9% to 14.4% as temperature rises, indicating resistance to degradation . Industrial Applications: Used as a stabilizer in polymers and plastics to prevent oxidative degradation .

Phenol, 2,4-bis(1,1-dimethylethyl)-

  • Molecular Formula : C₁₄H₂₂O
  • Molecular Weight : 206.32 g/mol
  • Substituents : tert-Butyl groups at positions 2 and 4.
  • Key Properties :
    • Biocidal and Antioxidant Effects : Demonstrates cytotoxicity against cancer cells (e.g., HeLa) and antioxidant activity in Streptomyces cavourensis .
    • Thermal Behavior : Detected in HTC products at 200°C but disappears at higher temperatures, suggesting lower stability compared to methylene-bridged analogs .

Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-]

  • Molecular Formula : C₂₉H₄₄O₂
  • Molecular Weight : 424.66 g/mol
  • Substituents: Two tert-butyl groups on each phenolic ring, linked by a methylene bridge.
  • Key Properties: Antioxidant Role: Upregulated in non-aflatoxigenic Aspergillus flavus mutants under oxidative stress, highlighting its protective function in fungal metabolism .

Comparative Analysis

Structural and Functional Differences

Compound Substituent Features Thermal Stability Key Applications
2-cyclohexyl-6-tert-butyl-4-methylphenol Cyclohexyl (position 2), tert-butyl (position 6) Likely moderate Potential antioxidant, limited data
2,2'-methylenebis[6-tert-butyl-4-methylphenol] Methylene bridge, tert-butyl, methyl groups High Polymer stabilizer, microbial antioxidant
2,4-bis(tert-butyl)phenol Two tert-butyl groups Moderate Biocidal agent, antioxidant
  • Impact of Substituents: Methylene-bridged compounds exhibit superior thermal stability due to structural rigidity. tert-Butyl groups at positions 2 and 6 (vs. 2 and 4) optimize steric hindrance, delaying oxidative degradation .

Research Findings

  • Antioxidant Mechanisms: Both methylene-bridged and 2,4-di-tert-butyl phenols donate hydrogen atoms to free radicals, but the former’s dimeric structure allows sustained activity under stress .
  • Industrial Relevance: Methylene-bridged phenols are prioritized in high-temperature processes (e.g., HTC and polymer manufacturing) due to their stability .

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